

# Application of proCNP in the Diagnosis of Septic Cardiomyopathy

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

## **Application Notes and Protocols**

Introduction

Septic cardiomyopathy is a critical complication of sepsis, characterized by myocardial dysfunction that can significantly contribute to morbidity and mortality. The diagnosis of septic cardiomyopathy can be challenging due to the complex and multifactorial nature of cardiac dysfunction in septic patients. Current diagnostic methods, including echocardiography and established biomarkers like B-type natriuretic peptide (BNP) and its N-terminal pro-hormone (NT-proBNP), have limitations. C-type natriuretic peptide (CNP) and its precursor, proCNP, are emerging as potential biomarkers that may offer additional insights into the pathophysiology and diagnosis of septic cardiomyopathy. This document provides an overview of the potential application of proCNP in this context, along with generalized experimental protocols.

Pathophysiology of Septic Cardiomyopathy and the Role of CNP

Sepsis triggers a systemic inflammatory response, leading to the release of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF- $\alpha$ ) and interleukin-1 beta (IL-1 $\beta$ ). These mediators, along with nitric oxide (NO), can directly depress myocardial contractility, induce mitochondrial dysfunction, and lead to apoptosis of cardiomyocytes.







C-type natriuretic peptide (CNP) is primarily produced by endothelial cells and cardiomyocytes. It exerts its effects through the natriuretic peptide receptor-B (NPR-B), leading to the production of cyclic guanosine monophosphate (cGMP). The CNP/NPR-B/cGMP signaling pathway has been shown to have cardioprotective effects, including anti-hypertrophic, anti-fibrotic, and anti-inflammatory properties. In the context of sepsis, CNP may play a counter-regulatory role against the detrimental effects of the inflammatory cascade on the myocardium. The measurement of proCNP, a stable precursor of CNP, may therefore reflect the activation of this protective pathway in response to septic myocardial injury.

#### proCNP as a Potential Biomarker

While NT-proBNP is a well-established biomarker for heart failure and has been studied in sepsis, proCNP offers a potentially different and complementary perspective. As CNP is predominantly of endothelial and cardiac origin, its levels may more specifically reflect the endothelial dysfunction and direct cardiac involvement characteristic of septic cardiomyopathy. The N-terminal fragment of proCNP (NT-proCNP) is a stable molecule, making it suitable for measurement in clinical samples.

#### **Current Status and Future Directions**

The application of proCNP (or NT-proCNP) for the specific diagnosis of septic cardiomyopathy is currently for research use only. There is a lack of large-scale clinical studies to establish diagnostic cut-off values, sensitivity, and specificity. Most of the existing research in sepsis-related cardiac dysfunction has focused on NT-proBNP. However, the known cardioprotective roles of the CNP pathway provide a strong rationale for investigating proCNP as a novel biomarker in this setting. Future research should focus on prospective studies correlating NT-proCNP levels with detailed echocardiographic assessments of cardiac function in septic patients to validate its diagnostic and prognostic utility.

## **Quantitative Data Summary**

There is currently a significant lack of published quantitative data specifically evaluating proCNP or NT-proCNP for the diagnosis of septic cardiomyopathy. The following table summarizes representative data for NT-proBNP in sepsis-induced myocardial dysfunction to provide context for the potential application of natriuretic peptide biomarkers.



| Biomarker | Patient<br>Population                        | Condition               | Key Findings                                                                                                                                                                                                                                                             | Reference |
|-----------|----------------------------------------------|-------------------------|--------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|-----------|
| NT-proBNP | Patients with severe sepsis and septic shock | Prediction of mortality | A meta-analysis of 12 studies (1,865 patients) showed that elevated natriuretic peptides were significantly associated with an increased risk of mortality (OR 8.65). The pooled sensitivity and specificity for predicting mortality were 79% and 60%, respectively.[1] |           |
| NT-proBNP | Patients with severe sepsis                  | Prediction of mortality | NT-proBNP levels >1400 pg/mL were associated with a 3.9 times higher risk of mortality.                                                                                                                                                                                  |           |
| BNP       | Patients with sepsis and septic shock        | Prediction of mortality | BNP levels > 190<br>pg/mL on day 2<br>were associated<br>with a 5.7-fold<br>increased risk of<br>death.                                                                                                                                                                  |           |

Note: The cut-off values for NT-proBNP and BNP varied significantly across different studies.[1]



## **Experimental Protocols**

1. Measurement of NT-proCNP in Human Plasma/Serum by ELISA

This protocol is a generalized procedure based on commercially available competitive inhibition enzyme-linked immunosorbent assay (ELISA) kits. Researchers should always refer to the specific instructions provided with their chosen kit.

a. Principle: This assay employs the competitive inhibition enzyme immunoassay technique. A microtiter plate has been pre-coated with an antibody specific to NT-proCNP. Standards or samples are added to the appropriate microtiter plate wells with a biotin-conjugated antibody specific to NT-proCNP. A competitive inhibition reaction is launched between biotin-labeled NT-proCNP and unlabeled NT-proCNP (in standards and samples) with the pre-coated antibody. A substrate solution is added to the wells and the color develops in inverse proportion to the amount of NT-proCNP in the sample. The color development is stopped and the intensity of the color is measured.

#### b. Materials:

- Commercially available Human NT-proCNP ELISA kit (containing pre-coated 96-well plate, standards, detection antibody, wash buffer, substrate, and stop solution)
- Microplate reader capable of measuring absorbance at 450 nm
- Pipettes and pipette tips
- Deionized or distilled water
- Vortex mixer
- Automated plate washer (optional)
- c. Sample Collection and Storage:
- Collect whole blood into a tube containing EDTA or heparin as an anticoagulant.
- Centrifuge at 3,000 rpm for 10 minutes at 4°C to separate the plasma.



- Alternatively, collect whole blood into a plain tube and allow it to clot for 30 minutes at room temperature. Centrifuge at 3,000 rpm for 10 minutes to separate the serum.
- Aliquot the plasma or serum and store at -20°C or -80°C for long-term storage. Avoid repeated freeze-thaw cycles.

#### d. Assay Procedure:

- Bring all reagents and samples to room temperature before use.
- Prepare all required reagents and working standards as directed in the kit manual.
- Add 50 μL of standard or sample to each well.
- Immediately add 50 μL of Biotin-antibody to each well.
- Cover with the adhesive strip provided and incubate for 45 minutes at 37°C.
- Aspirate each well and wash, repeating the process three times for a total of four washes.
   Wash by filling each well with Wash Buffer (200 μL) using a multi-channel pipette or autowasher. Complete removal of liquid at each step is essential for good performance. After the last wash, remove any remaining Wash Buffer by aspirating or decanting. Invert the plate and blot it against clean paper towels.
- Add 100 μL of HRP-avidin to each well.
- Cover with a new adhesive strip and incubate for 30 minutes at 37°C.
- Repeat the aspiration/wash process as in step 6.
- Add 90 μL of TMB Substrate to each well.
- Incubate for 15-20 minutes at 37°C. Protect from light.
- Add 50  $\mu$ L of Stop Solution to each well. The color in the wells should change from blue to yellow.
- Read the absorbance of each well within 5 minutes, using a microplate reader set to 450 nm.



#### e. Calculation of Results:

- Create a standard curve by plotting the mean absorbance for each standard on the y-axis against the concentration on the x-axis.
- The concentration of NT-proCNP in the samples can be interpolated from this standard curve.
- 2. Assessment of Cardiac Function in Sepsis

The diagnosis of septic cardiomyopathy relies on the demonstration of cardiac dysfunction in a patient with sepsis. Echocardiography is the primary imaging modality.

- a. Transthoracic Echocardiography (TTE):
- Left Ventricular (LV) Systolic Function:
  - Ejection Fraction (LVEF): Calculated using the biplane method of disks (modified Simpson's rule). A new-onset LVEF < 50% is often used as a diagnostic criterion.</li>
  - Global Longitudinal Strain (GLS): A more sensitive measure of myocardial deformation that can detect systolic dysfunction even in the presence of a normal LVEF. Speckletracking echocardiography is used to measure GLS.
- Diastolic Function:
  - Assessed by measuring early (E) and late (A) diastolic mitral inflow velocities, the E/A
    ratio, and the early diastolic mitral annular velocity (e'). The E/e' ratio is a key indicator of
    LV filling pressures.
- Right Ventricular (RV) Function:
  - Assessed by measuring Tricuspid Annular Plane Systolic Excursion (TAPSE), RV fractional area change (FAC), and RV free wall strain.
- b. Data Correlation:







- In a research setting, NT-proCNP levels would be measured at the time of the echocardiogram.
- Statistical analysis would then be performed to determine the correlation between NT-proCNP concentrations and the various parameters of systolic and diastolic function.
- Receiver operating characteristic (ROC) curve analysis can be used to determine the optimal cut-off value of NT-proCNP for identifying patients with septic cardiomyopathy, and to calculate sensitivity and specificity.

## **Visualizations**





proCNP Signaling Pathway in Cardiomyocytes

Click to download full resolution via product page

Caption: Signaling pathway of C-type natriuretic peptide (CNP) in cardiomyocytes.



Experimental Workflow for Investigating proCNP in Septic Cardiomyopathy



Click to download full resolution via product page

Caption: Workflow for investigating proCNP as a diagnostic marker for septic cardiomyopathy.



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Brain natriuretic peptide for prediction of mortality in patients with sepsis: a systematic review and meta-analysis PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Application of proCNP in the Diagnosis of Septic Cardiomyopathy]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1668740#application-of-procnp-in-diagnosing-septic-cardiomyopathy]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com